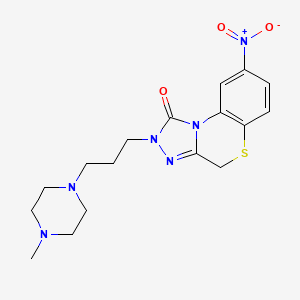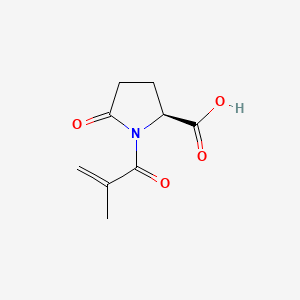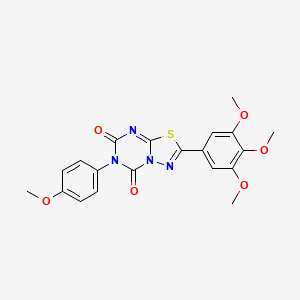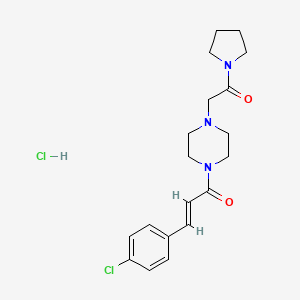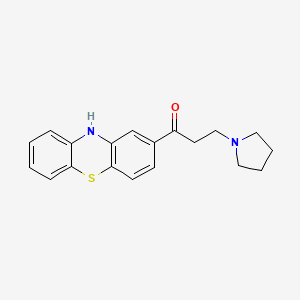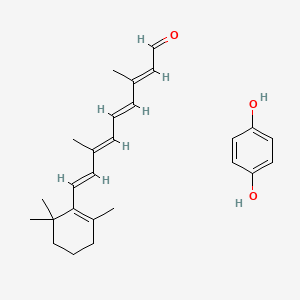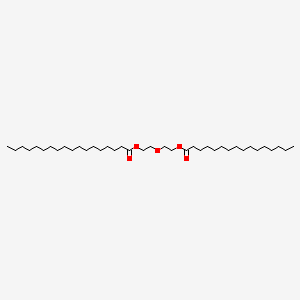
Diethylene glycol palmitate stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylene glycol palmitate stearate is a chemical compound that belongs to the class of diethylene glycol esters. It is a mixture of diethylene glycol monoesters and diesters of stearic and palmitic acids. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a surfactant and emulsifier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylene glycol palmitate stearate is synthesized through the esterification of diethylene glycol with stearic and palmitic acids. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to promote ester bond formation. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Diethylene glycol palmitate stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols and acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of stearic and palmitic acids.
Reduction: Formation of diethylene glycol and the corresponding fatty acids.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethylene glycol palmitate stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its emulsifying properties
Wirkmechanismus
The mechanism of action of diethylene glycol palmitate stearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly useful in formulations where the uniform distribution of ingredients is essential .
Molecular Targets and Pathways: this compound targets the lipid bilayers of cell membranes, enhancing the permeability and absorption of active ingredients. It also interacts with proteins and other macromolecules, facilitating their solubilization and stabilization in various formulations .
Vergleich Mit ähnlichen Verbindungen
Diethylene glycol distearate: Similar in structure but contains two stearic acid moieties.
Ethylene glycol distearate: Contains ethylene glycol instead of diethylene glycol.
Glyceryl stearate: Contains glycerol as the backbone instead of diethylene glycol .
Uniqueness: Diethylene glycol palmitate stearate is unique due to its combination of stearic and palmitic acids, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifier and surfactant in various applications .
Eigenschaften
CAS-Nummer |
78617-13-7 |
|---|---|
Molekularformel |
C38H74O5 |
Molekulargewicht |
611.0 g/mol |
IUPAC-Name |
2-(2-hexadecanoyloxyethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C38H74O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(40)43-36-34-41-33-35-42-37(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI-Schlüssel |
MCLNYOLKHHBCPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



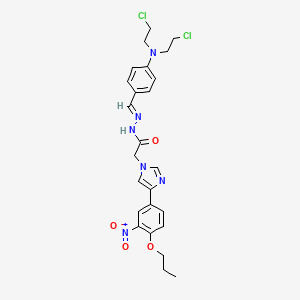
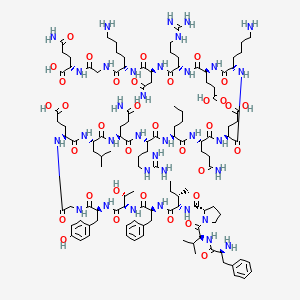
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
